molecular formula C18H19ClN4O B8441657 5-(2-(1-amino-2-methylpropan-2-yl)-5-(pyridin-4-yl)-1H-imidazol-4-yl)-2-chlorophenol

5-(2-(1-amino-2-methylpropan-2-yl)-5-(pyridin-4-yl)-1H-imidazol-4-yl)-2-chlorophenol

Cat. No.: B8441657
M. Wt: 342.8 g/mol
InChI Key: YRHGMGAVJILIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMV030084 involves multiple steps, starting with the preparation of the imidazole core. The key steps include:

    Formation of the Imidazole Core: This is typically achieved through a condensation reaction involving an aldehyde, an amine, and a nitrile under acidic conditions.

    Substitution Reactions: The imidazole core is then functionalized with various substituents through nucleophilic substitution reactions.

    Final Assembly: The final product is obtained by coupling the substituted imidazole with a chlorophenol derivative under basic conditions.

Industrial Production Methods

Industrial production of MMV030084 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MMV030084 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the imidazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents onto the imidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further modified to enhance their biological activity.

Scientific Research Applications

MMV030084 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Similar Compounds

    Artemisinin: A well-known antimalarial compound that also targets multiple stages of the Plasmodium lifecycle.

    Chloroquine: Another antimalarial drug that has been widely used but faces issues with resistance.

    Pyrimethamine: Targets the folate pathway in Plasmodium and is used in combination therapies.

Uniqueness of MMV030084

MMV030084 is unique due to its ability to target PfPKG, a relatively novel target in antimalarial therapy. This distinct mechanism of action sets it apart from other antimalarial compounds and makes it a valuable candidate for further development.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C18H19ClN4O

Molecular Weight

342.8 g/mol

IUPAC Name

5-[2-(1-amino-2-methylpropan-2-yl)-5-pyridin-4-yl-1H-imidazol-4-yl]-2-chlorophenol

InChI

InChI=1S/C18H19ClN4O/c1-18(2,10-20)17-22-15(11-5-7-21-8-6-11)16(23-17)12-3-4-13(19)14(24)9-12/h3-9,24H,10,20H2,1-2H3,(H,22,23)

InChI Key

YRHGMGAVJILIGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=NC(=C(N1)C2=CC=NC=C2)C3=CC(=C(C=C3)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Example 2 (356 mg, 1 mmol) in dichloromethane (20 ml) cooled to 5° C. was treated with boron tribromide (1M in dichloromethane, 5 ml) followed by additional dichloromethane (10 ml). The solution was stirred at 5° C. for 2 hours then at room temperature for a further 2 hours. 2M hydrochloric acid (1 ml) and water (5 ml) were then added and the reaction heated to 50° C. for 15 min. After cooling the mixture was neutralised with 15% sodium hydroxide solution and the resultant precipitate collected by filtration to afford the title compound as a yellow solid (206 mg, 60%); MS(ES+) m/e 343/345 [M+H]+.
Name
solution
Quantity
356 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
60%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.